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Compound of Interest

Compound Name: Fezolamine

Cat. No.: B1217759

A Note on Nomenclature: This document provides a detailed overview of the early clinical trial
data for Fezolinetant. Initial searches for "Fezolamine" did not yield relevant clinical trial
information, suggesting a likely misspelling of the neurokinin-3 (NK3) receptor antagonist,
Fezolinetant.

Audience: This guide is intended for researchers, scientists, and drug development
professionals interested in the foundational clinical data of Fezolinetant.

Core Mechanism of Action

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist.[1] Its
mechanism of action is centered on the modulation of the thermoregulatory center within the
hypothalamus.[2] In menopausal women, declining estrogen levels lead to an overactivity of
kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[3] This results in increased signaling by
neurokinin B (NKB), which binds to NK3 receptors and disrupts normal temperature regulation,
leading to vasomotor symptoms (VMS) such as hot flashes and night sweats.[3][4] Fezolinetant
works by crossing the blood-brain barrier and blocking the binding of NKB to NK3 receptors,
thereby helping to restore the balance in the thermoregulatory center and reduce the frequency
and severity of VMS.[5]

Signaling Pathway

The signaling pathway affected by Fezolinetant involves the KNDy neurons in the
hypothalamus. In a state of estrogen deficiency, these neurons become hypertrophic and
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overactive, leading to increased NKB release. By antagonizing the NK3 receptor, Fezolinetant
effectively dampens this excessive signaling cascade that leads to heat dissipation effectors
like vasodilation and sweating.[2]

Decreased Estrogen

(Menopause)

KNDy Neuron
Hyperactivity

:

Increased Neurokinin B
(NKB) Signaling

Fezolinetant

Blocks

NK3 Receptor
Activation

Thermoregulatory
Center Disruption

Vasomotor Symptoms
(Hot Flashes, Night Sweats)

Click to download full resolution via product page

Fezolinetant's Mechanism of Action

Early Phase Clinical Trial Data
Pharmacokinetics

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://academic.oup.com/jcem/article/108/8/1981/7025342
https://www.benchchem.com/product/b1217759?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Early Phase 1 studies characterized the pharmacokinetic profile of Fezolinetant in healthy
individuals.

Parameter Value Population

Time to Max. Concentration

1.5- 2.0 hours Healthy Subjects
(Tmax)
) Healthy Women (20-60 mg)[6]
Half-life (t1/2) 4.2 - 7.7 hours 7]
Primarily via CYP1A2 to
] inactive metabolite ES259564; In vitro human liver
Metabolism ) o )
minor contributions from microsomes
CYP2C9 and CYP2C19.[6]
Protein Binding 51% Healthy Subjects[8]
Apparent Clearance (CL/F) 10.8 L/h Healthy Subjects[8]
Volume of Distribution (Vz/F) 189 L Healthy Subjects[8]

Data compiled from multiple Phase 1 studies.[6][7][8]

Drug Interactions: Co-administration with a strong CYP1A2 inhibitor like fluvoxamine can
significantly increase Fezolinetant exposure (approximately 9-fold) and prolong its half-life
(from 4.1 to 22.4 hours).[6]

Efficacy

Phase 2 trials were designed to assess the efficacy of various doses of Fezolinetant in
reducing VMS.

Phase 2a Study (NCT not specified)[9]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11937985/
https://pubmed.ncbi.nlm.nih.gov/40160966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11937985/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2023/216578Orig1s000ClinPharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2023/216578Orig1s000ClinPharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2023/216578Orig1s000ClinPharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11937985/
https://pubmed.ncbi.nlm.nih.gov/40160966/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2023/216578Orig1s000ClinPharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11937985/
https://academic.oup.com/jcem/article/104/12/5893/5550198
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Outcome Fezolinetant (90 mg BID) Placebo

Mean Reduction in Total VMS

-26.5 -12.2 (p < 0.001)
Score (at 12 weeks)

Reduction in Moderate/Severe 5 fewer episodes/day vs.

VMS Frequency placebo

Phase 2b VESTA Study (NCT not specified)[10][11]

Fezolinetant (Range of
Outcome Placebo
Doses)

Mean Change in
-1.9to -3.5 per day (p < 0.05
Moderate/Severe VMS -
for all doses)
Frequency (at 4 weeks)

Mean Change in
-1.8 to -2.6 per day (p < 0.05
Moderate/Severe VMS -
for all doses)
Frequency (at 12 weeks)

Responder Rate (=50%
o 81.4% to 94.7% (p < 0.05 for
reduction in VMS frequency at 58.5%
all doses)
end of treatment)

Phase 2 STARLIGHT Study (Japan) (NCT05034042)[12]

Fezolinetant (15 mg Fezolinetant (30 mg

Outcome Placebo
QD) QD)

Mean Change in VMS
-7.04 (p=0.002 vs -6.31 (p=0.030 vs

Frequency (from -4.55
placebo) placebo)

baseline to week 8)

Safety and Tolerability

Across early phase trials, Fezolinetant was generally well-tolerated.
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Adverse Event Profile

Findings

Most Common Treatment-Emergent Adverse
Events (TEAES)

Headache and gastrointestinal disorders were

among the most frequently reported.[1][9][13]

Serious Adverse Events (SAES)

No treatment-related serious adverse events
were reported in the Phase 2b study.[11]

Liver Function

Elevations in liver enzymes (ALT/AST) have
been noted, but these were generally transient
and resolved with ongoing treatment or after

discontinuation.[14]

Experimental Protocols

Phase 2a Study Design

This was a 12-week, double-blind, randomized, placebo-controlled study conducted in eight

centers in Belgium.[9]

o Participants: Healthy menopausal women aged 40 to 65 years experiencing moderate to

severe VMS.[9]

¢ Intervention: Participants were randomized (1:1) to receive either 90 mg of Fezolinetant

twice daily or a matching placebo for 12 weeks.[9]

o Primary Objective: To evaluate the effect of Fezolinetant on VMS.[9]

o Data Collection: Participants likely used daily diaries to record the frequency and severity of

their VMS, a standard practice in such trials.

Phase 2b (VESTA) Study Design

This was a dose-ranging, 12-week, double-blind, randomized, placebo-controlled study.[10]

o Participants: Menopausal women aged 40-65 years with a baseline of at least 50

moderate/severe VMS episodes per week.[10]
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« Intervention: Participants were randomized to one of seven Fezolinetant dosing regimens
(15, 30, 60, 90 mg twice daily, or 30, 60, 120 mg once daily) or placebo.[10]

e Primary Outcomes: Reduction in the frequency and severity of moderate/severe VMS at
weeks 4 and 12.[10]

o Key Secondary Outcome: Response rate, defined as a 50% or greater reduction in the
frequency of moderate/severe VMS.[10]

Clinical Trial Workflow Example
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Generalized Phase 2 Clinical Trial Workflow

Conclusion

The early clinical trial data for Fezolinetant demonstrated a promising efficacy and safety profile
for the treatment of vasomotor symptoms associated with menopause. The Phase 2 studies
established proof-of-concept, showing rapid and significant reductions in VMS frequency and
severity across a range of doses.[9][10] The pharmacokinetic profile indicates rapid absorption
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and a half-life supportive of once or twice-daily dosing.[6] These foundational studies paved the
way for the larger Phase 3 pivotal trials (e.g., SKYLIGHT 1 & 2) that further confirmed these
findings and led to its regulatory review and approval.[15][16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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